REACTION_CXSMILES
|
CC(OC([N:8]1[CH2:18][CH2:17][C:11]2([CH2:15][O:14][CH2:13][CH:12]2[OH:16])[CH2:10][CH2:9]1)=O)(C)C.[ClH:19]>>[ClH:19].[CH2:15]1[C:11]2([CH2:17][CH2:18][NH:8][CH2:9][CH2:10]2)[CH:12]([OH:16])[CH2:13][O:14]1 |f:2.3|
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC2(C(COC2)O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1OCC(C12CCNCC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |